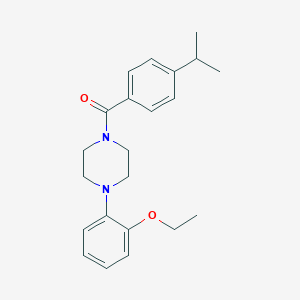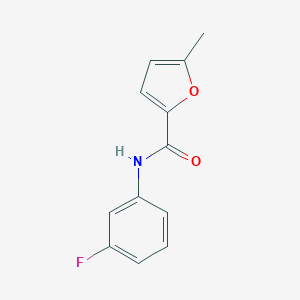
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide, also known as FK-866, is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes. FK-866 has been found to have promising applications in scientific research, particularly in cancer and aging studies.
Wirkmechanismus
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide exerts its pharmacological effects by inhibiting NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is a coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide depletes intracellular NAD+ levels, leading to energy depletion and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been shown to have potent anti-tumor effects in various cancer models, including breast, lung, and pancreatic cancer. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapeutic agents and radiation therapy. N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has also been investigated for its potential anti-aging effects, as NAD+ levels decline with age and are implicated in various age-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide is its potent and selective inhibition of NAMPT, which makes it a valuable tool for studying the role of NAD+ in various cellular processes. However, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has some limitations, including its poor solubility and stability, which can affect its bioavailability and activity. Additionally, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been found to induce toxicity in some normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
For N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide research include investigating its potential applications in combination with other cancer therapies, identifying biomarkers for patient selection, and developing more potent and selective NAMPT inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide's anti-aging effects and to explore its potential therapeutic applications in age-related diseases.
Synthesemethoden
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 2,2,5,7-tetramethyl-1-indanone to form an intermediate, which is then converted to N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide through a series of reactions involving carboxylation, amidation, and oxidation.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been extensively studied for its potential applications in cancer research. It has been found to selectively induce apoptosis in cancer cells by depleting intracellular NAD+ levels, which are essential for cell survival. N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has also been shown to enhance the efficacy of chemotherapeutic agents and radiation therapy in preclinical cancer models. Additionally, N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide has been investigated for its potential anti-aging effects, as NAD+ levels decline with age and are implicated in various age-related diseases.
Eigenschaften
Produktname |
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide |
|---|---|
Molekularformel |
C20H20FNO2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-2,2,5,7-tetramethyl-1-oxo-3H-indene-4-carboxamide |
InChI |
InChI=1S/C20H20FNO2/c1-11-8-12(2)17(15-10-20(3,4)18(23)16(11)15)19(24)22-14-7-5-6-13(21)9-14/h5-9H,10H2,1-4H3,(H,22,24) |
InChI-Schlüssel |
HVLGVAVJVVCDCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)NC3=CC(=CC=C3)F)C |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)NC3=CC(=CC=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)


![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B258731.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B258733.png)
![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)

![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)